![molecular formula C13H18ClN3O B1389133 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide CAS No. 883518-44-3](/img/structure/B1389133.png)
1-(4-Chlorobenzyl)piperidine-3-carbohydrazide
Overview
Description
1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is a synthetic compound used in various scientific experiments. It is a hydrazide derivative of piperidine and is classified as a potential drug candidate for the treatment of central nervous system disorders such as Parkinson’s disease, Alzheimer’s disease, and depression. The molecular formula of this compound is C13H18ClN3O, and it has a molecular weight of 267.75 .
Physical And Chemical Properties Analysis
The molecular weight of 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide is 267.75 . Unfortunately, the search results did not provide more detailed physical and chemical properties of this compound.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used to modify proteins or peptides to study their interaction with other molecules .
Synthetic Chemistry
In synthetic chemistry, 1-(4-Chlorobenzyl)piperidine-3-carbohydrazide serves as a building block for creating more complex compounds. Its structure allows for various chemical reactions that can lead to new molecules with potential therapeutic effects.
Pharmacology
Researchers use this compound in pharmacological studies to develop new drugs. It can act as a precursor for compounds that interact with biological targets, potentially leading to the development of new medications.
Bioconjugation
This compound is used in bioconjugation techniques, where it’s attached to biomolecules for the purpose of labeling or modifying them to study biological processes or for diagnostic purposes .
Material Science
Analytical Chemistry
It’s applied in analytical chemistry as a reagent or a standard for calibrating instruments or quantifying the presence of other substances in a sample .
Toxicology
Neurochemistry
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-12-5-3-10(4-6-12)8-17-7-1-2-11(9-17)13(18)16-15/h3-6,11H,1-2,7-9,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDWMNZXDYEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidine-3-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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